molecular formula C8H11NO2 B8757634 1-ethyl-3-methoxypyridin-2-one

1-ethyl-3-methoxypyridin-2-one

Cat. No.: B8757634
M. Wt: 153.18 g/mol
InChI Key: ZFGHNKWUVBJKLS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methoxypyridin-2-one is a pyridinone derivative characterized by an ethyl group at the 1-position and a methoxy group at the 3-position of the pyridine ring. Pyridinones are heterocyclic compounds with a keto group at the 2-position, which confers unique electronic and steric properties. For instance, pyridinone derivatives are often explored for their metal-chelating abilities, pharmacokinetic properties, and biological activity .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethyl-3-methoxypyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(11-2)8(9)10/h4-6H,3H2,1-2H3

InChI Key

ZFGHNKWUVBJKLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C(C1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methoxypyridin-2-one typically involves the alkylation of 3-methoxy-2(1H)-pyridone with ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methoxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridone ring to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the ethyl or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methoxypyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Synthesis Insights Key Properties/Applications Reference
1-Ethyl-3-methoxypyridin-2-one 1-Ethyl, 3-methoxy Likely involves alkylation and methoxylation steps (inferred from analogs in ). Hypothesized applications in drug design due to moderate lipophilicity from ethyl/methoxy groups.
1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one (4b) 1-Ethyl, 2-methyl, 3-hydroxy Synthesized via benzyloxy intermediate deprotection . Metal chelation (e.g., iron) due to hydroxyl group; potential use in treating metal overload.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 1-Ethanone, 2-methoxy, 6-pyrrolidinyl Commercial availability noted in pyridine catalogs . Structural complexity suggests use in catalysis or as a ligand in coordination chemistry.
YKL-05-099 1-(5-Methoxypyridin-2-yl) Part of a dihydropyrimido[4,5-d]pyrimidinone scaffold with anticancer activity . Demonstrates how methoxy positioning (5 vs. 3) influences target binding and efficacy.
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74) 3-Chlorophenyl, 5-phenylamino Synthesized via Suzuki coupling and amine addition . Bioactivity against mechanical allodynia; highlights role of aryl substituents in therapeutic action.

Key Observations:

Substituent Effects on Reactivity :

  • The methoxy group in this compound likely enhances solubility compared to hydroxylated analogs (e.g., 4b) but reduces metal-binding affinity .
  • Ethyl vs. Methyl Groups : Ethyl substituents (as in the target compound) may improve metabolic stability compared to methyl groups, as seen in pharmacokinetic studies of related drugs .

Synthetic Strategies: Many pyridinones are synthesized via intermediate protection/deprotection (e.g., benzyloxy groups in ). The target compound could follow similar routes, with methoxylation occurring before or after alkylation.

Biological and Industrial Relevance: Compounds with methoxy-pyridinone motifs (e.g., YKL-05-099) are often investigated for kinase inhibition or antimicrobial activity .

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